6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, often involves reactions such as the Friedländer synthesis, Buchwald–Hartwig amination, and condensation reactions. For example, novel 3-quinolinecarboxylic acid derivatives have been synthesized, characterized by chloro and other groups appended to the quinoline nucleus (Frigola et al., 1987; Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically analyzed using spectroscopic methods, such as IR, 1H NMR, and mass spectral studies. These analyses provide insights into the arrangement of atoms and the presence of functional groups in the molecule (Raghavendra et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including amination, condensation, and cyclization, leading to a wide range of compounds with diverse chemical properties. For instance, the synthesis of thieno[2,3-b]quinoline derivatives through condensation of 2-chloro-3-formyl quinolines with thioglycolic acid under specific conditions has been reported (Raghavendra et al., 2006).
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been explored in the context of synthesizing thieno[3,2-c]quinoline derivatives, using various reagents and aryl-amine derivatives as starting materials. These studies highlight its utility in creating complex organic structures (Abu‐Hashem et al., 2021).
Anticancer and Antimalarial Activity
Research on quinoline-4-carboxylic acid derivatives, including compounds structurally related to 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, has demonstrated potential anticancer and antimalarial activities. These compounds have been tested for their effects on cellular viability and inhibition of malaria parasite growth (Bhatt et al., 2015); (Görlitzer et al., 2006).
Antibacterial Activity
The compound has been implicated in the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, which have shown promising antibacterial activity. These findings open avenues for developing new antibacterial agents (Raghavendra et al., 2006).
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for related quinoline compounds, highlighting the versatility and potential of 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid in medicinal chemistry and the synthesis of complex organic molecules (Li et al., 2017).
Fluorescent Probes
Derivatives of quinoline carboxylic acids have been developed as fluorescent probes, indicating potential applications in imaging and diagnostics (Bodke et al., 2013).
Hypocholesterolemic Agents
There is also research into the use of thiophenyl quinoline derivatives as potential hypocholesterolemic agents, suggesting a possible application in cholesterol management (Cai et al., 2007).
properties
IUPAC Name |
6-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBJLYHBXALJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347783 |
Source
|
Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
33289-51-9 |
Source
|
Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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